

Spectroscopic Analysis of 1-Bromo-1H-pyrrole: A Technical Overview

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Compound of Interest

Compound Name: 1-Bromo-1H-pyrrole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **1-Bromo-1H-pyrrole**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of comprehensive experimental data in a single source, this document collates information from various spectroscopic databases and relevant chemical literature. It aims to serve as a foundational resource for professionals engaged in the research and development of pyrrole-containing molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromo-1H-pyrrole**. It is important to note that comprehensive, experimentally verified datasets for this specific compound are not readily available in the public domain. The data presented here is a composite of information from various sources and may include predicted values. Researchers should exercise caution and verify this data through their own experimental work.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available			

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
Data not available	

Note: Specific experimental ¹H and ¹³C NMR data for **1-Bromo-1H-pyrrole** is not consistently reported in publicly accessible literature. The expected spectra would show two distinct signals for the pyrrole ring protons in ¹H NMR and two signals for the carbons in ¹³C NMR, reflecting the C_{2v} symmetry of the molecule.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available		

Note: The IR spectrum of **1-Bromo-1H-pyrrole** is expected to exhibit characteristic bands for C-H stretching and bending, C-N stretching, and C-Br stretching. However, specific, experimentally verified peak assignments are not readily available.

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
Data not available		

Note: The mass spectrum of **1-Bromo-1H-pyrrole** would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and subsequent fragmentation of the pyrrole ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-Bromo-1H-pyrrole** are not explicitly available in the reviewed literature. However, standard methodologies for NMR, IR, and MS would be applicable.

General Protocol for NMR Spectroscopy:

- A sample of **1-Bromo-1H-pyrrole** would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- The solution would be transferred to an NMR tube.
- ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher for protons.
- Data processing would involve Fourier transformation, phase correction, and baseline correction. Chemical shifts would be referenced to tetramethylsilane (TMS) or the residual solvent peak.

General Protocol for IR Spectroscopy:

- An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- For a liquid sample, a thin film could be prepared between two salt plates (e.g., NaCl or KBr).
- For a solid sample, a KBr pellet or a Nujol mull could be prepared.
- The spectrum would be recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

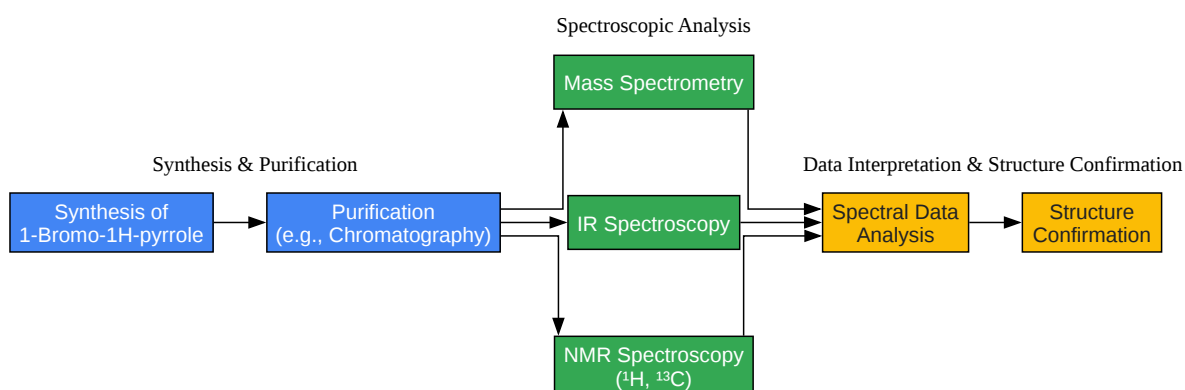
General Protocol for Mass Spectrometry:

- A dilute solution of the sample would be introduced into the mass spectrometer.
- Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) could be used to generate ions.

- The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A mass spectrum would be generated, plotting ion intensity against m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **1-Bromo-1H-pyrrole**.



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